molecular formula C12H17N B11916464 (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline

(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11916464
M. Wt: 175.27 g/mol
InChI Key: QTMOXLMMSRXXGQ-NSHDSACASA-N
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Description

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound featuring a partially saturated quinoline core with an isopropyl substituent at the 2-position. This structure places it within the 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) family of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The stereochemistry of the isopropyl group is a critical feature for researchers investigating enantioselective interactions with biological targets. The tetrahydroquinoline and tetrahydroisoquinoline core structures are associated with a wide range of pharmacological properties, making them valuable templates in drug discovery . Specifically, structural analogs featuring an isopropyl group on the tetrahydroisoquinoline nitrogen have been identified as novel antihypertensive agents in preclinical research, demonstrating potent bradycardic activity in isolated guinea pig atria and eliciting antihypertensive effects in spontaneously hypertensive rats (SHR) without inducing reflex tachycardia . This suggests potential research applications for this chiral scaffold in cardiovascular disease models. Furthermore, alkylated tetrahydroisoquinoline derivatives have been explored for their ability to bind to central nervous system receptors, indicating additional research utility in the field of neuropharmacology . The compound serves as a key synthetic intermediate and building block for the construction of more complex molecules in organic synthesis . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

QTMOXLMMSRXXGQ-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H]1CCC2=CC=CC=C2N1

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Heterogeneous Catalysis

Palladium (Pd) and platinum (Pt) catalysts are widely employed for quinoline hydrogenation. For example, 5% Pt/C under 4 atm H₂ selectively reduces quinoline to tetrahydroquinoline with yields exceeding 85%. Adjusting substituents on the quinoline core influences reaction selectivity. The isopropyl group at the 2-position introduces steric hindrance, necessitating higher pressures or temperatures for complete reduction.

Homogeneous Manganese Catalysts

Manganese(I) pincer complexes enable borrowing hydrogen (BH) strategies, avoiding external reductants. These systems facilitate tandem dehydrogenation-cyclization reactions, producing tetrahydroquinolines with >99% enantiomeric excess (ee). For instance, Mn(I) PN₃ complexes catalyze the cyclization of 2-aminobenzyl alcohols with ketones, forming the tetrahydroquinoline backbone while introducing chiral centers.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using chiral Ru(II) catalysts provides a stereocontrolled route to (S)-configured tetrahydroquinolines.

Chiral Ru(II)-Complex Systems

The Noyori-type Ru(II) catalyst [(R)-TSDPEN-RuCl(p-cymene)] achieves high enantioselectivity in tetrahydroisoquinoline synthesis. Applied to tetrahydroquinolines, this method involves:

  • Substrate Preparation : 3,4-Dihydroquinoline derivatives are synthesized via Friedländer condensation.

  • Transfer Hydrogenation : The dihydroquinoline reacts with a formic acid-triethylamine azeotrope (5:2 ratio) under mild conditions (80°C, 1 hr), yielding (S)-2-isopropyl-tetrahydroquinoline with >90% ee .

Table 1: ATH Performance Metrics

CatalystTemperatureee (%)Yield (%)Source
Ru(II)-(R)-TSDPEN80°C9285
Ru(II)-(S)-BINAP70°C8878

Biocatalytic and Enzymatic Resolution

Enzymatic methods offer green alternatives for enantiopure synthesis.

Cyclohexylamine Oxidase (CHAO) Mutants

Engineered CHAO variants (e.g., L225A) exhibit reversed enantioselectivity for 2-alkyl-tetrahydroquinolines. Key steps include:

  • Racemic Synthesis : 2-Isopropyl-1,2,3,4-tetrahydroquinoline is prepared via Pd-catalyzed hydrogenation.

  • Enzymatic Resolution : CHAO mutants selectively oxidize the (R)-enantiomer, leaving the (S)-form in >98% ee.

Alkylation and Cyclization Strategies

Domino alkylation-cyclization sequences construct the tetrahydroquinoline core and introduce substituents simultaneously.

Manganese-Catalyzed Dehydrogenation

A three-step protocol achieves high atom economy:

  • N-Alkylation : 2-Aminobenzyl alcohol reacts with isopropyl iodide under Mn(I) catalysis.

  • Imine Formation : The intermediate condenses with ketones.

  • Cyclization : Base-mediated ring closure yields (S)-2-isopropyl-tetrahydroquinoline.

Table 2: Cyclization Conditions and Outcomes

BaseSolventTemperatureYield (%)ee (%)
KOtBuToluene110°C7682
NaHMDSTHF70°C8591

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology enhances safety and efficiency for exothermic hydrogenations. A pilot-scale system using 5% Pt/C in ethanol achieves 92% yield at 10 kg/day throughput.

Crystallization-Based Purification

Chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) isolate the (S)-enantiomer from racemic mixtures. Multi-stage crystallization achieves 99.5% purity with <2% yield loss.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodCostScalabilityee (%)Environmental Impact
Catalytic HydrogenationLowHigh85–92Moderate
ATHHighModerate90–95Low
Enzymatic ResolutionModerateLow>98Low

Chemical Reactions Analysis

Reduction Reactions

The tetrahydroquinoline core undergoes selective hydrogenation under catalytic conditions. Microreactor technology enhances efficiency and safety in these processes. Key observations:

Catalyst SystemPressure (H₂)Major ProductSelectivity (cis:trans)YieldSource
5% Pd/C1 atmDihydroquinoline derivativesN/A60-75%
5% Pt/C4 atmTetrahydroquinoline derivatives≥13:185-98%
Mn(I) PN₃ pincer complex4 atmEnantiopure products>99% ee90-98%
  • The cis selectivity in hydrogenation arises from steric interactions between substituents and catalyst surfaces .

  • Manganese-based systems enable borrowing hydrogen (BH) strategies, avoiding external reductants .

Alkylation and Cyclization

The compound participates in domino reactions involving alkylation and intramolecular cyclization:

Example Pathway (from 2-aminobenzyl alcohols) :

  • N-Alkylation : Manganese-catalyzed dehydrogenation of alcohols to aldehydes.

  • Imine Formation : Condensation with the amino group.

  • Cyclization : Base-mediated ring closure to yield tetrahydroquinolines.

Key Conditions :

  • Base: KH/KOH (1:1 molar ratio)

  • Temperature: 120°C (closed system)

  • Byproduct: H₂O only .

Stereoselective Functionalization

The S-configuration at C2 enables enantioselective transformations:

Enzymatic Resolution

  • FsDAAO enzyme resolves racemic mixtures via oxidative deamination, achieving >99% ee for (S)-enantiomers .

  • Applications: Synthesis of chiral carboxyl derivatives (e.g., 1,2,3,4-tetrahydroquinoline-4-carboxylic acid) .

Chiral Auxiliary Strategies

  • Pictet–Spengler condensation with Andersen reagent produces enantiopure tetrahydroquinolines .

  • Example: Synthesis of (+)-salsolidine (a natural alkaloid) with 95% ee .

Oxidation and Aromatization

Controlled oxidation converts tetrahydroquinolines to quinolines:

OxidantConditionsProductYieldSource
TiO₂ (UV irradiation)Ethanol, 350 nm4-ethoxyquinoline71%
Ir(cod)Cl₂100°C, toluene2-phenylquinoline68%
  • Aromatization is suppressed under hydrogen-rich conditions (e.g., Pt/C catalysis) .

Pharmacological Derivatization

The S-enantiomer shows enhanced interactions with biological targets:

  • CXCR4 Antagonism : (S)-configured derivatives exhibit sub-nanomolar potency in HIV-1 inhibition assays .

  • Mechanism : Protonated nitrogen forms salt bridges with Asp97 (CXCR4 receptor), while isopropyl group stabilizes hydrophobic pockets .

Thermal Stability and Byproduct Analysis

  • Decomposition above 200°C generates quinoline and aminostyrene byproducts .

  • Stability is pH-dependent: Degrades rapidly under strong acidic/basic conditions.

Scientific Research Applications

Chemistry

(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline serves as a valuable building block in organic synthesis. Its chiral nature allows it to function as a chiral ligand in asymmetric synthesis processes. This is crucial for developing pharmaceuticals with specific enantiomeric profiles.

Biology

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects: Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
  • Antimicrobial Activity: It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for new antimicrobial agents.
  • Antiviral Properties: Emerging evidence suggests that it may inhibit viral replication processes.

Medicine

The compound is being explored as a pharmaceutical intermediate for drugs targeting:

  • Neurological disorders such as Alzheimer's and Parkinson's diseases.
  • Cardiovascular diseases due to its potential effects on vascular health.

Industry

In industrial applications, (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline is utilized in:

  • The production of agrochemicals.
  • Developing advanced polymers and coatings due to its chemical properties.

Case Study 1: Neuroprotection

In vitro studies demonstrated that (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline significantly reduced neuronal cell death induced by amyloid-beta peptides. This suggests its potential role in treating Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial effects against various bacterial strains. In laboratory settings, it was effective against both Gram-positive and Gram-negative bacteria.

Case Study 3: Pain Management

In animal models of neuropathic pain (L5/L6 spinal nerve ligation model), administration of this compound led to significant reductions in thermal hyperalgesia and tactile hyperesthesia. This highlights its potential therapeutic application in pain management strategies.

Mechanism of Action

The mechanism of action of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The compound’s chiral nature allows it to fit into specific binding sites, enhancing its selectivity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline are influenced by its substituents and stereochemistry. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:

Compound Substituents Key Properties Applications References
(S)-2-isopropyl-THQ 2-isopropyl (S-configuration) High enantioselectivity in biocatalysis; used in asymmetric synthesis Chiral intermediates, drug discovery
2-Methyl-THQ 2-methyl Lower steric hindrance; forms equilibrium with quinoline under hydrogenation Model compound in catalytic studies
4,4-Dimethyl-3-substituted-THQs 4,4-dimethyl + 3-electrophiles Enhanced stability; anti-diabetic activity Development of anti-diabetic agents
Pyrazole-THQ hybrids Pyrazole + THQ core High fungicidal activity; simple synthetic routes Agricultural fungicides
Tetrahydroisoquinoline derivatives Varied aryl/alkyl groups Diverse bioactivities (e.g., antioxidant, antitryptic); tunable lipophilicity Multi-target drug candidates
2-Cyclopropyl-THQ 2-cyclopropyl Altered enantioselectivity profiles in mutant CHAO Study of enzyme-substrate interactions

Key Findings from Comparative Studies

Stereochemical Impact : The (S)-isopropyl group in (S)-2-isopropyl-THQ confers distinct enantioselectivity in biocatalytic reactions. Mutant L225A of CHAO reverses selectivity for this compound (R-selectivity) but retains (S)-selectivity for 2-methyl-THQ, underscoring the role of steric and electronic effects in enzyme interactions .

Biological Activity: Antioxidant and Anti-inflammatory Potential: Hybrid tetrahydroquinoline-ibuprofen derivatives (e.g., H2 in ) exhibit superior antioxidant activity compared to simpler THQ analogues, likely due to synergistic effects between the THQ core and ibuprofen’s isobutylphenyl group . Fungicidal Efficacy: Pyrazole-THQ hybrids demonstrate potent activity against plant pathogens, with EC₅₀ values comparable to commercial fungicides, highlighting the importance of heterocyclic fusion for bioactivity .

Synthetic Challenges :

  • Substitutions at the 2-position (e.g., isopropyl, cyclopropyl) are more synthetically accessible than modifications at the 4- or 7-positions, which often suffer from low yields and stability issues .
  • Electrophilic substitution at the 3-position of 4,4-dimethyl-THQs offers a mild route to anti-diabetic agents, but scalability remains a limitation .

Physicochemical Properties: Lipophilicity, a critical factor in drug absorption, varies significantly among analogues.

Biological Activity

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a saturated quinoline structure that contributes to its pharmacological properties. Research indicates that it exhibits neuroprotective effects, antimicrobial activity, and potential applications in treating various diseases.

Chemical Structure and Properties

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline has the following molecular formula: C12_{12}H15_{15}N. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions and therapeutic efficacy. The compound's structural characteristics allow for various chemical modifications to enhance its biological activity.

Neuroprotective Effects

Research suggests that (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline may protect neuronal cells from damage associated with neurodegenerative diseases. It has been shown to inhibit oxidative stress and reduce apoptosis in neuronal cell lines, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antimicrobial agents .

Antiviral Properties

There is emerging evidence that quinoline derivatives, including (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline, possess antiviral activities. They have been tested against several viral strains with promising results. The mechanism of action may involve interference with viral replication processes .

The biological activities of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline can be attributed to its interaction with various biological targets. Interaction studies indicate that it binds to specific receptors or enzymes involved in disease pathways. For instance:

  • Neuroprotection : It may modulate signaling pathways associated with neuroprotection.
  • Antimicrobial Action : Its binding affinity to bacterial enzymes could inhibit cell wall synthesis or disrupt metabolic pathways.
  • Antiviral Mechanism : Potential inhibition of viral polymerases or proteases has been suggested as a mechanism for its antiviral effects .

Synthesis Methods

Several synthetic routes have been developed for (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline:

  • Skraup Reaction : A classical method involving the condensation of aniline derivatives with carbonyl compounds.
  • Combes Reaction : Another synthetic approach that utilizes specific reagents to form the tetrahydroquinoline structure efficiently.

These methods highlight the versatility in synthesizing this compound and its derivatives .

Comparative Analysis

To better understand the uniqueness of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline compared to similar compounds, the following table summarizes some related compounds and their notable properties:

Compound NameStructure TypeNotable Properties
1,2,3,4-TetrahydroquinolineTetrahydroquinolineBasic scaffold; exhibits neuroprotective activity
1-Methyl-1,2,3,4-tetrahydroquinolineMethylated derivativeEnhanced lipophilicity; potential CNS activity
1-Benzyl-1,2,3,4-tetrahydroquinolineBenzyl derivativeExhibits enhanced antimicrobial properties compared to basic THQ

The unique presence of the isopropyl group in (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Case Studies

In recent studies focused on neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Case Study 1 : In vitro studies demonstrated that (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline reduced neuronal cell death induced by amyloid-beta peptides.
  • Case Study 2 : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation markers compared to control groups.

These findings underscore the potential therapeutic applications of this compound in neuroprotection and possibly in other areas such as infectious disease management .

Q & A

Q. What are the common synthetic routes for (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline, and how can enantiopurity be ensured?

Methodological Answer:

  • Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable efficient cyclization of 2-(phenylamino)ethanol with unsaturated ketones, avoiding toxic metal catalysts. This method achieves high yields (>85%) and reusability (5 cycles with minimal activity loss) .
  • Enzymatic Catalysis : Directed evolution of cyclohexylamine oxidase (CHAO) generates mutants like L225A, which exhibit reversed enantioselectivity (R-selectivity) for 2-isopropyl-THQ. Screening mutant libraries against substrate panels optimizes stereochemical outcomes .
  • Regioselective Cyclization : Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) precursors (e.g., diphenylamine derivatives) under thermal conditions forms tetrahydroquinoline cores. Controlling electrophilic attack positions ensures regioselectivity .
  • Enantiopurity Control : Chiral HPLC or enzymatic resolution using engineered CHAO variants isolates the (S)-enantiomer. Computational docking studies guide mutant selection for desired stereochemistry .

Q. What spectroscopic techniques are used to characterize (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, tert-butyl groups in tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate show distinct singlet peaks at δ 1.45 ppm .
  • Mass Spectrometry (ESI-MS) : Verifies molecular weight and fragmentation patterns. Derivatives like 6-bromo-1-(1-methylpiperidin-4-yl)-THQ exhibit [M+H]⁺ peaks at m/z 295.1 .
  • X-ray Crystallography : Resolves stereochemistry in bifunctional derivatives (e.g., 4,4'-(1,4-phenylene)di(1,2,3,4-tetrahydrobenzo[f]quinolin-2-ol)) by analyzing dihedral angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations aid in understanding enantioselectivity in THQ derivatives?

Methodological Answer:

  • Mechanistic Insights : MD simulations of enzyme-substrate complexes (e.g., CHAO L225A mutant with cyclopropyl-THQ) reveal how steric clashes or hydrogen-bonding interactions dictate (R)- or (S)-preference. For L225A, altered binding pocket dynamics favor R-enantiomer stabilization .
  • Transition-State Modeling : Density functional theory (DFT) calculates energy barriers for stereochemical pathways. For example, electronic effects of the isopropyl group in (S)-2-isopropyl-THQ may lower activation energy for specific transition states .

Q. What strategies improve the recyclability and efficiency of catalysts in THQ synthesis?

Methodological Answer:

  • Heterogeneous Catalysts : Fe single-atom catalysts (Fe-ISAS/CN) achieve 100% conversion and selectivity in THQ dehydrogenation to quinolone. The catalyst retains 82% activity after 5 cycles due to atomic Fe dispersion and carbon support stability .

  • Ionic Liquids : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) are reused ≥5 times with <10% yield drop. Their low volatility and high thermal stability reduce waste .

  • Comparative Table :

    Catalyst TypeYield (%)Selectivity (%)Recyclability (Cycles)Reference
    [NMPH]H₂PO₄ (Ionic Liquid)92985
    Fe-ISAS/CN1001005
    H₃PO₄78851

Q. How do steric and electronic effects of substituents influence the biological activity of THQ derivatives?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., isopropyl at C2) hinder binding to off-target receptors. For example, 2-phenyl-THQ derivatives show reduced antimicrobial activity compared to 2-methyl analogs due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine at C6) enhance oxidative stability and bioactivity. Fluorine’s electronegativity increases resonance stabilization in radical intermediates, critical for antioxidant applications .

Q. What are the challenges in achieving regioselective cyclization for bifunctional THQ derivatives?

Methodological Answer:

  • Competing Pathways : N-(3-chloro-2-hydroxypropyl) precursors may undergo intermolecular vs. intramolecular cyclization. Heating at 110°C in toluene favors intramolecular attack, forming 1,2,3,4-tetrahydrobenzo[f]quinoline cores .
  • Substituent Positioning : Electron-donating groups (e.g., methoxy) at aromatic positions direct cyclization to ortho/para sites. For example, 7-methoxy-THQ derivatives exhibit >90% regioselectivity in Pummerer-type cyclizations .

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